3,6,2',3'-Tetramethoxyflavone
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Overview
Description
3,6,2’,3’-Tetramethoxyflavone is a polymethoxyflavone, a type of flavonoid compound characterized by multiple methoxy groups attached to its flavone backbone. Flavonoids are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties . Polymethoxyflavones, in particular, are more lipophilic than their hydroxylated counterparts, which can influence their biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,2’,3’-Tetramethoxyflavone typically involves the methylation of hydroxylated flavones. One common method is the methylation of 3,6,2’,3’-tetrahydroxyflavone using methyl iodide in the presence of a base such as potassium carbonate . The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the methylation process.
Industrial Production Methods
Industrial production of 3,6,2’,3’-Tetramethoxyflavone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
3,6,2’,3’-Tetramethoxyflavone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group in the flavone backbone to a hydroxyl group.
Substitution: Methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like thiols and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylated flavones.
Substitution: Various substituted flavones depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other flavonoid derivatives.
Biology: Studied for its anti-inflammatory and antioxidant properties.
Medicine: Investigated for its anticancer activities, particularly in inducing apoptosis in cancer cells.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of 3,6,2’,3’-Tetramethoxyflavone involves several molecular targets and pathways:
Anticancer Activity: The compound induces apoptosis in cancer cells by decreasing mitochondrial membrane potential and increasing the expression of cleaved caspase-9, caspase-7, caspase-3, and PARP proteins.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and reduces the activation of NF-κB pathway.
Antioxidant Activity: The compound scavenges free radicals and enhances the activity of antioxidant enzymes.
Comparison with Similar Compounds
3,6,2’,3’-Tetramethoxyflavone can be compared with other polymethoxyflavones such as:
Tangeretin: Another polymethoxyflavone with similar anticancer and anti-inflammatory properties.
Nobiletin: Known for its neuroprotective and anticancer activities.
Sinensetin: Exhibits anti-inflammatory and antioxidant properties.
The uniqueness of 3,6,2’,3’-Tetramethoxyflavone lies in its specific methoxy group arrangement, which can influence its biological activities and make it a valuable compound for various applications .
Properties
Molecular Formula |
C19H18O6 |
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Molecular Weight |
342.3 g/mol |
IUPAC Name |
2-(2,3-dimethoxyphenyl)-3,6-dimethoxychromen-4-one |
InChI |
InChI=1S/C19H18O6/c1-21-11-8-9-14-13(10-11)16(20)19(24-4)18(25-14)12-6-5-7-15(22-2)17(12)23-3/h5-10H,1-4H3 |
InChI Key |
YKUQLYQLJOPIAW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=C(C2=O)OC)C3=C(C(=CC=C3)OC)OC |
Origin of Product |
United States |
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